molecular formula C7H6ClN5O B580027 2-amino-6-(chloromethyl)-3H-pteridin-4-one CAS No. 873397-19-4

2-amino-6-(chloromethyl)-3H-pteridin-4-one

Cat. No. B580027
M. Wt: 211.609
InChI Key: ZLTBATTVDKFEDZ-UHFFFAOYSA-N
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Description

“2-Amino-6-(chloromethyl)pteridin-4(3H)-one” is a chemical compound with the molecular weight of 248.07 . It is also known as “2-amino-6-(chloromethyl)pteridin-4-ol hydrochloride” and is typically stored at 4°C in a sealed storage, away from moisture .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic method for 2-amino-6-chloropurine involves primary reaction of ethyl cyanoacetate, chloroformamidine hydrochloride, liquid ammonia, and sodium to generate an intermediate. This is followed by a secondary reaction with formic acid .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-(chloromethyl)pteridin-4(3H)-one” can be represented by the SMILES string Nc1nc(Cl)c2nc[nH]c2n1 . This indicates that the compound contains nitrogen, chlorine, and hydrogen atoms arranged in a specific configuration.

Scientific Research Applications

Synthesis and Reactivity in Cycloadditions

2-Amino-6-(chloromethyl)-3H-pteridin-4-one is involved in intramolecular condensation and cycloaddition reactions. For example, its N(5)-oxide derivatives participate in high-yielding [3+2] dipolar cycloadditions with electron-poor dipolarophiles. This process leads to the synthesis of C(6)-substituted pteridinones, which are significant in creating functionalised side chains at C(6) on pterinones (Steinlin, Sonati, & Vasella, 2008).

Crystal Structure Analysis

The compound plays a role in the structural understanding of pteridines. The crystal structure of derivatives like 6-chloro-2-(N,N-dimethyl-aminomethyleneamino)-1-(pivaloyloxymethyl)pteridin-4-one has been analyzed to comprehend reactions involving pterin 8-oxide and acetyl chloride, contributing to the knowledge of pteridine chemistry (Helliwell, Dinsmore, Garner, & Joule, 1999).

Acylation and Cycloaddition Processes

The acylation of related compounds like 2-amino-4-(benzyloxy)-6-(methylamino)-5-nitrosopyrimidine and the subsequent cycloaddition processes are crucial in synthesizing various substituted pteridinones. These processes contribute to creating compounds with diverse applications in scientific research, particularly in the study of pteridine chemistry (Steinlin & Vasella, 2009).

Synthesis of Amino Acids

The synthesis of pyrimidines and pteridines with an amino acid residue at the 2-position is another significant application. This synthesis involves reactions such as aminolysis and condensation, contributing to the creation of N-(pteridinyl) amino acids, which have potential applications in biochemistry and pharmaceutical research (Sugimoto, Shibata, Matsuura, & Nagatsu, 1979).

Biosynthesis Research

It also plays a role in the study of biosynthesis pathways, particularly in the synthesis of riboflavin. Research involving phosphorylation and hydrogenation of related compounds elucidates the substrate and product mechanisms in pyrimidine deaminase, contributing to our understanding of biochemical pathways (Nielsen & Bacher, 1988).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-6-chloropurine, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

While specific future directions for “2-amino-6-(chloromethyl)-3H-pteridin-4-one” are not available, research on similar compounds suggests potential applications in the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

2-amino-6-(chloromethyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTBATTVDKFEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(chloromethyl)-4(3h)-pteridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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